8-Cbz-1,8-diazaspiro[5.5]undecane
Overview
Description
8-Cbz-1,8-diazaspiro[5.5]undecane is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. The compound features a spirocyclic structure with a diazaspiro core, making it an interesting subject for research in synthetic chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cbz-1,8-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the carbobenzoxy (Cbz) protecting group. One common method involves the cyclization of appropriate diamine precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
8-Cbz-1,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the Cbz group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with amine or alcohol functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
8-Cbz-1,8-diazaspiro[5.5]undecane is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a scaffold for the development of potential therapeutic agents targeting various diseases.
Industry: In the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 8-Cbz-1,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1,9-diazaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different functional groups.
1-oxa-8,10-diazaspiro[5.5]undecane: A spirocyclic compound containing an oxygen atom in the ring structure.
Uniqueness
8-Cbz-1,8-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of the Cbz protecting group, which provides stability and allows for further functionalization. This makes it a versatile scaffold for the synthesis of various derivatives and potential therapeutic agents .
Properties
IUPAC Name |
benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-13-15-7-2-1-3-8-15)19-12-6-10-17(14-19)9-4-5-11-18-17/h1-3,7-8,18H,4-6,9-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRQEWVYELAYNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167985 | |
Record name | 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-89-9 | |
Record name | 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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